molecular formula C10H9FN2O5 B11021480 Ethyl 2-(2-fluoro-5-nitroanilino)-2-oxoacetate

Ethyl 2-(2-fluoro-5-nitroanilino)-2-oxoacetate

Cat. No.: B11021480
M. Wt: 256.19 g/mol
InChI Key: YEDIVEXFFHQTTO-UHFFFAOYSA-N
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Description

Ethyl 2-(2-fluoro-5-nitroanilino)-2-oxoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluoro and nitro group on the aromatic ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-fluoro-5-nitroanilino)-2-oxoacetate typically involves the reaction of 2-fluoro-5-nitroaniline with ethyl oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques such as crystallization and distillation further enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-fluoro-5-nitroanilino)-2-oxoacetate undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol in the presence of an acid or base.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Amines, thiols, appropriate solvents

    Hydrolysis: Acidic or basic conditions, water

Major Products Formed

    Reduction: 2-(2-fluoro-5-aminoanilino)-2-oxoacetate

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: 2-(2-fluoro-5-nitroanilino)-2-oxoacetic acid and ethanol

Scientific Research Applications

Ethyl 2-(2-fluoro-5-nitroanilino)-2-oxoacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-fluoro-5-nitroanilino)-2-oxoacetate involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The fluoro group can enhance the compound’s binding affinity to certain proteins, thereby modulating their activity. The ester group can be hydrolyzed to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Ethyl 2-(2-fluoro-5-nitroanilino)-2-oxoacetate can be compared with other similar compounds such as:

This compound stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties to the molecule.

Properties

Molecular Formula

C10H9FN2O5

Molecular Weight

256.19 g/mol

IUPAC Name

ethyl 2-(2-fluoro-5-nitroanilino)-2-oxoacetate

InChI

InChI=1S/C10H9FN2O5/c1-2-18-10(15)9(14)12-8-5-6(13(16)17)3-4-7(8)11/h3-5H,2H2,1H3,(H,12,14)

InChI Key

YEDIVEXFFHQTTO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])F

Origin of Product

United States

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